2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one
Description
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is a heterocyclic compound featuring a partially unsaturated six-membered ring containing one oxygen atom (pyridinone core). The molecule is substituted with two chlorine atoms at positions 2 and 5, a methyl group at position 1, and a conjugated dihydro system at positions 3 and 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
1624262-49-2 |
|---|---|
Molecular Formula |
C6H9Cl2NO |
Molecular Weight |
182.04 g/mol |
IUPAC Name |
2,5-dichloro-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h4,6H,2-3H2,1H3 |
InChI Key |
RKBQLVUHMNKYEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)CC1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization-Chlorination Strategy
A common approach involves constructing the dihydropyridinone core followed by selective chlorination. Piperidine-2-one derivatives serve as starting materials, as demonstrated in apixaban intermediate synthesis.
Procedure :
-
Chlorination with Phosphorus Pentachloride :
Piperidine-2-one undergoes dichlorination using PCl₅ in dichloromethane at 0–5°C, yielding 3,3-dichloropiperidine-2-one.This step achieves high regioselectivity due to the reactivity of the carbonyl α-position.
-
HCl Elimination and Ring Formation :
Treatment with potassium carbonate in DMF at 80°C eliminates one equivalent of HCl, forming the 3-chloro-5,6-dihydropyridin-2(1H)-one scaffold.The base abstracts a β-hydrogen, inducing dehydrohalogenation and forming the conjugated dihydropyridinone system.
-
Second Chlorination and Methylation :
Subsequent chlorination at position 5 using Cl₂ gas or SOCl₂ introduces the second chlorine. Methylation at the nitrogen is achieved via methyl iodide in the presence of NaH.
Direct Chlorination of Preformed Dihydropyridinones
Alternative methods start with 1-methyl-3,6-dihydropyridin-4(1H)-one, followed by electrophilic chlorination.
Procedure :
-
Synthesis of 1-Methyl-3,6-dihydropyridin-4(1H)-one :
Cyclocondensation of methylamine with diketones (e.g., acetylacetone) in acetic acid yields the dihydropyridinone core. -
Dichlorination Using POCl₃ :
Refluxing with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces chlorine atoms at positions 2 and 5.Excess POCl₃ ensures complete conversion, with yields reaching 70–75%.
Optimization and Process Parameters
Solvent and Base Selection
-
DMF vs. Dioxane : DMF enhances solubility of intermediates during elimination, while dioxane improves palladium-catalyzed coupling in related syntheses.
-
Base Strength : Potassium carbonate (pKₐ ≈ 10.3) optimally balances dehydrohalogenation efficiency and side-reaction minimization. Stronger bases (e.g., Cs₂CO₃) may over-decompose sensitive intermediates.
Temperature and Reaction Time
-
Chlorination : Lower temperatures (0–5°C) prevent over-chlorination.
-
Elimination : Heating to 80°C in DMF ensures complete HCl removal within 2 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Cyclization-Chlorination | 65–70 | ≥98 | PCl₅, K₂CO₃, CH₂Cl₂ |
| Direct Chlorination | 70–75 | ≥97 | POCl₃, CH₃CO₂H |
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination :
Using bulky chlorinating agents (e.g., N-chlorosuccinimide) minimizes undesired substitution at position 4. -
Byproduct Formation :
Silica gel chromatography or recrystallization from ethanol/water (1:3) removes residual dichloro byproducts.
Industrial Applications and Scalability
The cyclization-chlorination route is preferred for large-scale production due to:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The two chlorine atoms at positions 2 and 5 serve as reactive sites for nucleophilic substitution. Key observations include:
The C5 chlorine exhibits lower reactivity due to steric hindrance from the methyl group at N1 .
Oxidation and Reduction
The ketone group at C4 and unsaturated ring system enable redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ in acidic aqueous medium | 80°C, 6 hours | 2,5-Dichloro-1-methylpyridine-3,4-dione |
| CrO₃ in acetic acid | Room temperature, 24 hours | Epoxidation at C3-C6 bond observed as side reaction |
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ in dry ether | 0°C → RT, 2 hours | 2,5-Dichloro-1-methylpiperidin-4-ol |
| H₂/Pd-C in ethanol | 50 psi, 12 hours | Partial saturation of dihydropyridine ring |
Ring-Opening Reactions
The dihydropyridinone ring undergoes cleavage under specific conditions:
Cross-Coupling Reactions
Palladium-catalyzed coupling enables functionalization:
| Catalyst System | Coupling Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 2-Phenyl-5-chloro-1-methyl-3,6-dihydropyridin-4(1H)-one | 74% |
| Pd(OAc)₂, XPhos | Vinyltin reagent | C5-vinyl derivative | 61% |
Cycloaddition Reactions
The conjugated diene system participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Endo/Exo |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with fused oxabicyclo system | Endo (85:15) |
| Tetracyanoethylene | DCM, -20°C | Electron-deficient adduct | Exo predominant |
Mechanistic Insights
-
Electronic Effects : The electron-withdrawing chlorine atoms activate the ring for nucleophilic attack while deactivating it toward electrophilic substitution .
-
Steric Considerations : N1-methyl group creates axial chirality in reaction intermediates, influencing stereoselectivity in cycloadditions.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 3–5× compared to protic solvents .
Stability Considerations
Critical stability parameters under reactive conditions:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH < 2 (aqueous HCl) | 2.3 hours | Glutaconic acid derivatives |
| pH > 10 (NaOH) | 45 minutes | Ring-opened amino acids |
| UV light (254 nm) | 8 hours | Chlorine-free photodimerization products |
This comprehensive analysis demonstrates the compound's synthetic utility across multiple reaction classes, with chlorine substituents and ring strain driving its reactivity. Experimental yields and mechanistic data provide actionable insights for optimizing reaction protocols in medicinal chemistry and materials science applications.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one has been investigated for its potential as a therapeutic agent. Dihydropyridine derivatives are recognized for their roles as calcium channel blockers, anti-inflammatory agents, and neuroprotective compounds. Recent studies have highlighted the synthesis of novel derivatives that exhibit enhanced biological activities, including:
- Antimicrobial Activity : Compounds derived from dihydropyridine structures have shown significant antibacterial effects against various pathogens, outperforming traditional antibiotics in certain cases .
- Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for developing antioxidant therapies .
Agricultural Applications
Insecticidal Properties
Research has documented the insecticidal efficacy of this compound against agricultural pests. Its structural features contribute to its effectiveness in disrupting pest physiology, making it a valuable component in developing safer pest control agents.
Industrial Applications
Corrosion Inhibition
The compound has been explored for its potential as an anti-corrosion agent in industrial settings. Studies indicate that dihydropyridine derivatives can significantly reduce corrosion rates in metal substrates, providing an eco-friendly alternative to traditional corrosion inhibitors .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations (4 μg/mL), suggesting its potential as a new class of antibiotics .
Case Study 2: Corrosion Inhibition Performance
In another investigation focused on corrosion inhibition, this compound was tested in various concentrations on steel samples exposed to corrosive environments. The compound exhibited up to 81.89% inhibition efficiency at optimal concentrations, outperforming conventional inhibitors .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of chlorine atoms and the ketone group can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiators are its chlorine substituents and methyl group. Below is a comparative analysis with related heterocycles:
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Key Observations :
- Electrophilicity: The chlorine atoms in the target compound enhance electrophilicity compared to amino/hydroxyl groups in pyrimidine derivatives .
- Steric Effects: The 1-methyl group introduces steric hindrance absent in unsubstituted dihydroquinazolinones .
Spectral and Physicochemical Properties
While direct spectral data for the target compound are unavailable, insights can be drawn from analogs:
Table 2: NMR Chemical Shifts of Related Compounds (1H, 700 MHz)
| Compound | δ (ppm) Range for Key Protons | Notes |
|---|---|---|
| Compound 17 | 1.2–1.5 (CH₃), 3.8–4.2 (CH₂), 6.5–7.1 (Ar-H) | Methyl and dihydro system shifts |
| Compound 18 | 2.1–2.3 (CH₃), 5.9–6.3 (C=CH) | Electron-withdrawing substituent effects |
| Compound 21 | 7.3–7.8 (Ar-H), 4.5–4.8 (NH₂) | Aromatic and amino group contributions |
For the target compound, the methyl group (1-Me) would likely resonate near 1.3–1.6 ppm, while the dihydro protons (positions 3 and 6) may appear at 3.5–4.0 ppm due to conjugation. Chlorine’s electron-withdrawing effect could deshield adjacent protons .
Biological Activity
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one (CAS Number: 1624262-49-2) is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor for various biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C6H9Cl2NO
- Molecular Weight : 178.05 g/mol
- Structure : The compound features a pyridine ring with two chlorine substituents and a methyl group at specific positions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor of key enzymes and receptors involved in disease processes.
Antiviral Activity
Research indicates that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV) by targeting ribonuclease H (RNase H). In cellular assays, it demonstrated effective inhibition with EC50 values in the low micromolar range (approximately 1.1–7.7 μM), showcasing a promising selectivity index (SI) of up to 92, indicating low cytotoxicity relative to its antiviral effect .
Antitumor Activity
In the context of cancer research, this compound has been evaluated for its potential as an antitumor agent. It was noted that compounds with similar structures have been utilized as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways. The substitution pattern at C5 and C6 plays a significant role in determining the selectivity and potency against various cancer types .
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | EC50/IC50 Value (μM) | Selectivity Index | Notes |
|---|---|---|---|---|
| Study A | Antiviral (HBV RNase H) | 1.1 – 7.7 | Up to 92 | Low cytotoxicity observed |
| Study B | Antitumor (Tyrosine Kinase Inhibition) | Not specified | Not specified | Structure-dependent activity noted |
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the effectiveness of various pyridine derivatives against HBV RNase H. The tested compounds exhibited significant antiviral activity with low cytotoxicity profiles. The specific role of the dichloromethyl group in enhancing antiviral efficacy was emphasized.
Case Study 2: Antitumor Potential
In another investigation focusing on cancer treatment, compounds similar to this compound were shown to inhibit tumor growth in vitro. The study pointed out that modifications at the C5 and C6 positions could lead to enhanced selectivity towards specific cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot [3+3] annulation strategy using carbene catalysis (e.g., N-heterocyclic carbenes) is effective for synthesizing dihydropyridinone derivatives. Key parameters include:
- Catalyst selection : Use chiral carbenes to control stereochemistry.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields high-purity product .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR: Identify substituent-induced shifts (e.g., electron-withdrawing chlorine atoms deshield adjacent protons).
- IR: Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹.
- Mass Spectrometry : HRMS with ESI+ mode ensures accurate mass determination (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da).
- X-ray Crystallography : Resolve tautomeric forms (e.g., enol vs. keto) if single crystals are obtainable .
Advanced Research Questions
Q. How do substituent positions (2,5-dichloro vs. other halogenated analogs) influence reactivity and tautomerism?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs (e.g., 2,4-dichloro or mono-chloro derivatives) and compare reaction kinetics via HPLC monitoring.
- Tautomer Analysis : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect equilibrium shifts. Chlorine’s electron-withdrawing effect stabilizes the keto form, reducing tautomeric interconversion .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers and substituent electronic effects .
Q. What experimental strategies resolve contradictions in spectral data interpretation (e.g., unexpected NMR splitting or HRMS adducts)?
- Methodological Answer :
- Artifact Identification :
- HRMS adducts: Use softer ionization (e.g., APCI) to minimize sodium/potassium adduct formation.
- NMR impurities: Conduct 2D NMR (COSY, HSQC) to distinguish coupling patterns from byproducts.
- Solvent Effects : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on splitting .
Q. How can researchers design experiments to probe the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Functionalization : Introduce bioisosteres (e.g., replacing Cl with CF₃) and assess binding affinity via SPR or fluorescence polarization.
- Biological Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays) using NIH/3T3 or HEK293 cell lines.
- Metabolic Stability : Use microsomal incubation (human liver microsomes) to evaluate oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
